molecular formula C12H25NO3 B1604801 N,N-Bis(2-hydroxyethyl)octanamide CAS No. 3077-30-3

N,N-Bis(2-hydroxyethyl)octanamide

Cat. No.: B1604801
CAS No.: 3077-30-3
M. Wt: 231.33 g/mol
InChI Key: FZQAYFWUOCXLKJ-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)octanamide: is an organic compound with the molecular formula C12H25NO3 and a molecular weight of 231.34 g/mol . . This compound is commonly used in various industrial applications due to its surfactant properties.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)octanamide has a wide range of applications in scientific research and industry:

Mechanism of Action

Target of Action

It’s known that it may cause respiratory irritation , suggesting that it could interact with respiratory system targets.

Result of Action

It’s known to cause respiratory irritation , which suggests that it may have some impact on respiratory system cells.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-Bis(2-hydroxyethyl)octanamide. For instance, it’s known to be a liquid at room temperature and is soluble in various organic solvents . This suggests that its action could be influenced by the solvent environment and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(2-hydroxyethyl)octanamide can be synthesized through the amidation of octanoic acid with diethanolamine. The reaction typically involves heating octanoic acid and diethanolamine in the presence of a catalyst such as orthophosphoric acid at elevated temperatures (around 140°C) to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves a one-pot solvent-free method. This method includes the amidation of natural triglycerides or fatty acid methyl esters with diethanolamine at temperatures around 90°C. This approach is advantageous due to its simplicity and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-hydroxyethyl)octanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of esters or ethers.

Comparison with Similar Compounds

    N,N-Bis(2-hydroxyethyl)oleamide: Similar in structure but derived from oleic acid.

    N,N-Bis(2-hydroxyethyl)stearamide: Derived from stearic acid.

    N,N-Bis(2-hydroxyethyl)lauramide: Derived from lauric acid.

Uniqueness: N,N-Bis(2-hydroxyethyl)octanamide is unique due to its specific fatty acid chain length (octanoic acid), which imparts distinct surfactant properties compared to its longer-chain counterparts. This makes it particularly suitable for applications requiring moderate hydrophobicity and emulsifying capabilities .

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-2-3-4-5-6-7-12(16)13(8-10-14)9-11-15/h14-15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQAYFWUOCXLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062832
Record name Caprylic diethanolamide
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Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3077-30-3, 68155-07-7
Record name N,N-Bis(2-hydroxyethyl)octanamide
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Record name Caprylic diethanolamide
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Record name Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl)
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Record name Caprylic diethanolamide
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Record name Octanamide, N,N-bis(2-hydroxyethyl)-
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Record name Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl)
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Record name N,N-bis(2-hydroxyethyl)octanamide
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Record name CAPRYLIC DIETHANOLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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